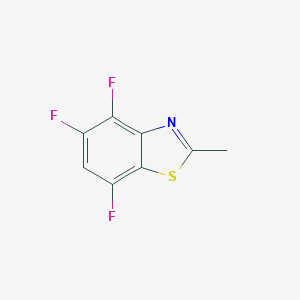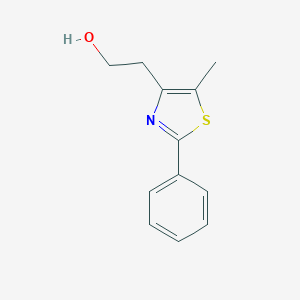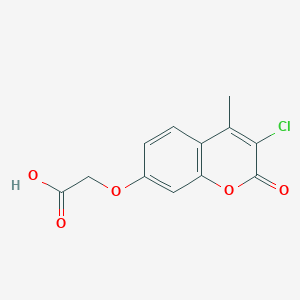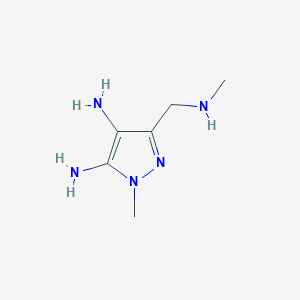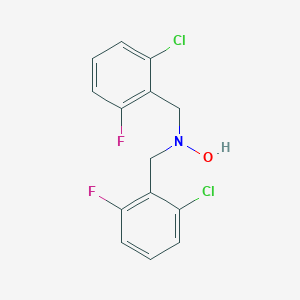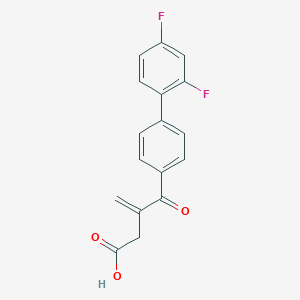![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments. For example, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be a complex and time-consuming process, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Researchers are currently exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives. Researchers are currently exploring new methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one as a tool for studying the structure and function of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
Méthodes De Synthèse
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Other methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one include the Mannich reaction and the Friedel-Crafts reaction.
Applications De Recherche Scientifique
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
Propriétés
Numéro CAS |
169229-08-7 |
|---|---|
Nom du produit |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one |
Formule moléculaire |
C7H5NO |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
Clé InChI |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
SMILES canonique |
C1C2=C(C1=O)C=CC=N2 |
Synonymes |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



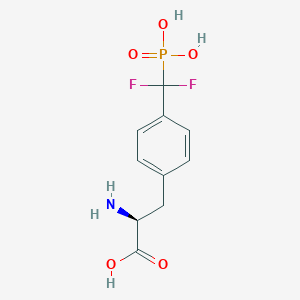
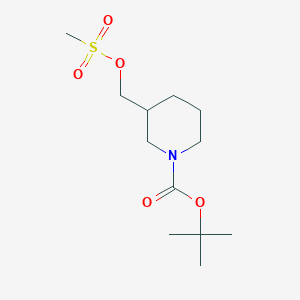
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)
